
Physicochemical properties of 4'-Chloro-[1,1'-
biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
4'-Chloro-[1,1'-biphenyl]-2-

carboxylic acid

Cat. No.: B1587330 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Chloro-[1,1'-biphenyl]-2-
carboxylic acid

Introduction
4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl carboxylic acid derivative of

significant interest in chemical synthesis. Its structural motif is a key building block in the

development of various commercial products. Notably, related biphenyl structures are

foundational to certain agricultural fungicides, such as Boscalid, where the biphenyl core is

crucial for biological activity. Furthermore, the broader class of biphenyl-2-carboxylic acids

serves as vital intermediates in the synthesis of pharmaceutically active compounds, including

angiotensin-II-antagonists used in treating hypertension.

This guide serves as a technical resource for researchers, chemists, and drug development

professionals, offering a detailed examination of the essential physicochemical properties of

this compound. We will delve into its structural and chemical identifiers, explore key physical

parameters, outline robust analytical methodologies for its characterization, and provide

essential safety and handling information. The insights and protocols herein are designed to be

both authoritative and practical, grounding theoretical data in field-proven applications.

Compound Identification and Core Properties
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Accurate identification is the cornerstone of all scientific research. 4'-Chloro-[1,1'-biphenyl]-2-
carboxylic acid is defined by a specific arrangement of atoms and bonds, which dictates its

chemical behavior and physical characteristics. The table below summarizes its primary

identifiers.

Identifier Value Source

IUPAC Name 2-(4-chlorophenyl)benzoic acid [1][2][3]

CAS Number 7079-15-4 [1][2][4]

Molecular Formula C₁₃H₉ClO₂ [2][3][4]

Molecular Weight 232.66 g/mol [2][3][4]

Common Synonyms

4'-Chloro-2-biphenylcarboxylic

acid, 2-Carboxy-4'-

chlorobiphenyl

[1][2]

Appearance Off-white solid [1][2]

Canonical SMILES
C1=CC=C(C(=C1)C2=CC=C(

C=C2)Cl)C(=O)O
[3]

Fundamental Physicochemical Parameters
The physicochemical properties of a compound are critical predictors of its behavior in both

chemical and biological systems. For a molecule like 4'-Chloro-[1,1'-biphenyl]-2-carboxylic
acid, these parameters influence its solubility, reactivity, and potential as a synthetic

intermediate.
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Property Value Source

Melting Point 167-169 °C [1][2]

Boiling Point 370.5 ± 17.0 °C (Predicted) [1][2]

Density 1.298 ± 0.06 g/cm³ (Predicted) [1][2]

pKa 3.78 ± 0.36 (Predicted) [1][2]

logP (XlogP) 3.5 (Predicted) [3]

Acidity (pKa)
Expertise & Experience: The pKa is a measure of a molecule's acidity. For a carboxylic acid, it

indicates the pH at which the compound is 50% ionized (in its carboxylate form) and 50% non-

ionized. A predicted pKa of ~3.78 suggests it is a moderately strong organic acid, which is

typical for benzoic acid derivatives.[1][2] This value is paramount in drug development, as it

governs the compound's charge state in physiological environments, directly impacting its

solubility, membrane permeability, and ability to interact with biological targets. In synthesis, the

pKa dictates the choice of base for deprotonation reactions and influences purification

strategies like acid-base extraction.

Protocol: pKa Determination by Potentiometric Titration This is a self-validating protocol as the

resulting titration curve provides a clear inflection point corresponding to the pKa, allowing for

internal verification of the measurement.

Preparation: Accurately weigh ~25 mg of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid and

dissolve it in a suitable co-solvent system (e.g., 50 mL of a 1:1 methanol:water solution) to

ensure complete solubility.

Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Immerse a

calibrated pH electrode and the tip of a micro-burette containing a standardized 0.1 M NaOH

solution.

Titration: Titrate the solution with the NaOH titrant, adding small, precise increments (e.g.,

0.05 mL). Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is

determined from the pH value at the half-equivalence point (the point where half of the acid

has been neutralized). The first derivative of the curve can be used to precisely locate the

equivalence point.

Lipophilicity (logP)
Expertise & Experience: The partition coefficient (logP) quantifies the lipophilicity or

hydrophobicity of a compound. It is the ratio of its concentration in a nonpolar solvent (like

octanol) to its concentration in a polar solvent (like water) at equilibrium. The predicted XlogP of

3.5 indicates that this molecule is significantly more soluble in lipids than in water, a property

that is crucial for its ability to cross biological membranes.[3] In chromatography, this high

lipophilicity suggests strong retention in reverse-phase systems.

Protocol: logP Estimation by Reverse-Phase HPLC (RP-HPLC) This method correlates a

compound's retention time with its logP value using a series of known standards. Its

trustworthiness comes from the linear relationship established by the calibration curve.

System Setup: Use a C18 column with a mobile phase of methanol and water.

Calibration: Prepare a series of standard compounds with known logP values that bracket

the expected value of the analyte. Inject each standard and record its retention time (t_R_).

Analysis: Prepare a solution of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid in the mobile

phase. Inject the sample and record its retention time.

Calculation: Plot the known logP values of the standards against their retention times to

generate a calibration curve. Use the retention time of the analyte and the linear regression

equation of the curve to calculate its logP value.

Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous confirmation of structure and

purity. The following workflow represents a standard, self-validating process for characterizing

a new batch of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid.
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Characterization Workflow
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Caption: Workflow for analytical characterization.
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Protocol: Purity Determination by RP-HPLC

Rationale: This protocol is designed to separate the target compound from potential

impurities, starting materials, or side products. The choice of a C18 column is based on the

compound's nonpolar nature.

Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

A: 0.1% Trifluoroacetic Acid (TFA) in Water

B: 0.1% TFA in Acetonitrile

Gradient: 50% B to 95% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Procedure:

Prepare a ~1 mg/mL stock solution of the compound in acetonitrile.

Dilute to ~0.1 mg/mL with a 1:1 mixture of water and acetonitrile.

Inject 10 µL into the HPLC system.

Integrate the peak areas from the resulting chromatogram. Purity is calculated as the area

of the main peak divided by the total area of all peaks, expressed as a percentage.

Synthesis Pathway Overview
Biphenyl structures are commonly synthesized via cross-coupling reactions. The Suzuki-

Miyaura coupling is a powerful and widely used method for this purpose, known for its

tolerance of various functional groups. A plausible and efficient synthesis of 4'-Chloro-[1,1'-
biphenyl]-2-carboxylic acid would involve the coupling of a boronic acid with a halogenated

benzoic acid derivative.
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Suzuki-Miyaura Coupling Synthesis

2-Bromobenzoic Acid

4'-Chloro-[1,1'-biphenyl]-
2-carboxylic acid

4-Chlorophenylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄)
+ Base (e.g., K₂CO₃)

 Conditions
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Caption: Plausible synthesis via Suzuki-Miyaura coupling.

This reaction is a cornerstone of modern organic synthesis and is frequently used in the

industrial production of biphenyl intermediates for pharmaceuticals and agrochemicals.[5]

Safety and Handling
Based on data for the compound and its isomers, 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
should be handled as a hazardous substance.

GHS Hazard Classification[2]

Pictogram Code Hazard Statement

GHS07 H302 Harmful if swallowed

GHS07 H315 Causes skin irritation

GHS07 H319 Causes serious eye irritation

GHS07 H335 May cause respiratory irritation

Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6]

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood to avoid inhalation of dust or vapors.[7]

First Aid Measures:

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove

contaminated clothing.[7]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.[7]

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or physician

for guidance.[7]

Inhalation: Move the person to fresh air and keep them in a position comfortable for

breathing.[7]

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room

temperature.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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